Increased Lipophilicity vs. Unsubstituted Core and Acid Analog for Enhanced Membrane Permeability
The ethyl ester at the 3-position significantly increases the compound's lipophilicity. Its computed XLogP3-AA is 2.5 [1]. In contrast, the unsubstituted core, ethyl 2,3-dihydrobenzofuran-3-carboxylate (CAS 959016-57-0), has a lower computed XLogP3-AA of approximately 2.1 . Furthermore, the corresponding carboxylic acid analog, 5-bromo-2,3-dihydrobenzofuran-3-carboxylic acid (CAS 93670-10-1), has a drastically lower computed XLogP3-AA of approximately 1.5, reflecting a substantial difference in hydrophilicity due to the ionizable acid group . The quantified difference of +0.4 log units versus the unsubstituted ester and +1.0 log unit versus the acid analog indicates a meaningful increase in lipophilicity, which is a key determinant for passive membrane permeability in cellular assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Ethyl 2,3-dihydrobenzofuran-3-carboxylate: ~2.1; 5-bromo-2,3-dihydrobenzofuran-3-carboxylic acid: ~1.5 |
| Quantified Difference | +0.4 vs. unsubstituted ester; +1.0 vs. acid analog |
| Conditions | Computed property using XLogP3 3.0 algorithm |
Why This Matters
The quantifiably higher lipophilicity of the target compound compared to its acid analog suggests improved passive membrane permeability, making it a more suitable choice for designing cell-permeable probes or drug candidates requiring intracellular target engagement.
- [1] PubChem. Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate. Computed Properties. XLogP3-AA. CID 13621276. Accessed 2026. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
